- Preparation method of cefprozil, China, , ,

Cas no 121412-77-9 (Cefprozil (Z)-Isomer)

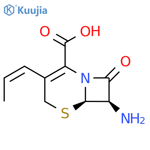

Cefprozil (Z)-Isomer structure

商品名:Cefprozil (Z)-Isomer

CAS番号:121412-77-9

MF:C18H19N3O5S

メガワット:389.425563097

CID:1060232

Cefprozil (Z)-Isomer 化学的及び物理的性質

名前と識別子

-

- Cefprozil (Z)-Isomer

- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(Z)-propen-1-yl]-3-cephem-4-carboxylic acid

- 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(Z)-propen-1-yl]-3-cephem-4-carboxylic acid

- Cefprozil anhydrous,Z-isomer

- Cefzil

- Z-Cefprozil

- Cefprozil (Z)-Isomer (200 mg)

-

計算された属性

- せいみつぶんしりょう: 389.10500

じっけんとくせい

- ゆうかいてん: 218-220° (dec)

- PSA: 161.75000

- LogP: 2.18520

Cefprozil (Z)-Isomer 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C243930-100mg |

Cefprozil (Z)-Isomer |

121412-77-9 | 100mg |

$ 735.00 | 2022-04-01 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504746-10 mg |

Cefprozil (Z)-Isomer, |

121412-77-9 | 10mg |

¥2,482.00 | 2023-07-11 | ||

| TRC | C243930-25mg |

Cefprozil (Z)-Isomer |

121412-77-9 | 25mg |

$ 275.00 | 2022-04-01 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504746-10mg |

Cefprozil (Z)-Isomer, |

121412-77-9 | 10mg |

¥2482.00 | 2023-09-05 | ||

| TRC | C243930-10mg |

Cefprozil (Z)-Isomer |

121412-77-9 | 10mg |

$ 135.00 | 2022-04-01 |

Cefprozil (Z)-Isomer 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Water ; 30 min, pH 7, 30 - 35 °C

1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5

1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 1.5; -40 °C → 20 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C

リファレンス

- Synthesis and confirmation of an unknown impurity in Cefprozil, Jingxi Huagong Zhongjianti, 2016, 46(1), 53-56

Cefprozil (Z)-Isomer Raw materials

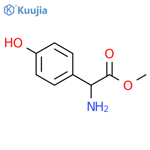

- Methyl D-(-)-4-Hydroxy-phenylglycinate

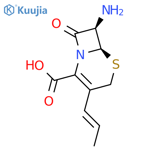

- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)

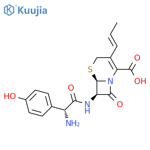

- Trimethylsilyl (6R,7R)-8-oxo-3-(1E)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Trimethylsilyl (6R,7R)-8-oxo-3-(1Z)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-

Cefprozil (Z)-Isomer Preparation Products

Cefprozil (Z)-Isomer 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

121412-77-9 (Cefprozil (Z)-Isomer) 関連製品

- 66592-87-8(Cefadroxil monohydrate)

- 50370-12-2(Cefadroxil)

- 72528-40-6(Phenylglycyl Cephalexin (Mixture of diastereomers))

- 121123-17-9(Cefprozil monohydrate)

- 92665-29-7(Cefprozil)

- 23325-78-2(Cephalexin monohydrate)

- 15686-71-2(Cephalexin)

- 34632-04-7(L-Cephalexin)

- 144790-28-3(L-Cefadroxil)

- 110764-35-7((2S,3’Z)-Cefprozil)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量